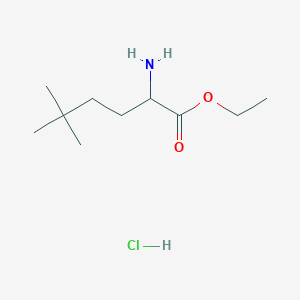

N-(4-acetyl-2-methoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, also known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AM404 is a derivative of acetaminophen, which is commonly used as an analgesic and antipyretic drug. However, AM404 has been found to have additional properties that make it a promising candidate for various applications in biomedical research.

Applications De Recherche Scientifique

Fragmentation Patterns in Mass Spectrometry

N-(4-acetyl-2-methoxyphenyl)prop-2-enamide and its derivatives have been studied for their fragmentation patterns in mass spectrometry. One study focused on N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, which exhibited an ion formed by neighboring group participation, highlighting the significance of such compounds in understanding mass spectrometric fragmentation processes (Bigler & Hesse, 1995).

Pharmacological Properties

Although specific pharmacological applications of N-(4-acetyl-2-methoxyphenyl)prop-2-enamide itself were not directly found, related compounds have been synthesized for potential therapeutic uses. For example, derivatives of N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, a metabolite of paracetamol, were prepared and tested for pharmacological activities (Sinning et al., 2008).

Hepatoprotective Activities

Certain phenolic amides, structurally similar to N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, have shown significant hepatoprotective activities. These compounds, isolated from Tribuli Fructus, demonstrated efficacy against tacrine-induced cytotoxicity in HepG2 cells, suggesting potential therapeutic applications in liver protection (Byun et al., 2010).

Molecular Structure Analysis

The molecular structure and properties of related compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, have been extensively analyzed using techniques like X-ray diffraction and DFT calculations. This research aids in understanding the chemical reactivity and potential applications of these molecules (Demir et al., 2015).

Asymmetric Synthesis

Asymmetric synthesis of related enamides, such as N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide, has been explored for producing chiral amine building blocks. These studies are crucial for developing new synthetic methods and potential applications in medicinal chemistry (Lucarini et al., 2010).

Antiviral Potential

Studies on 4′-acetamidechalcones, structurally related to N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, have revealed potential interactions with SARS-CoV-2 protein targets. This research suggests possible applications of these compounds in developing antiviral treatments (Almeida-Neto et al., 2020).

Enamide Synthesis from Ketones

Direct conversion of ketones into enamides, a class of compounds including N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, has been achieved using titanium-mediated reactions. This development provides a streamlined approach to synthesizing these valuable organic intermediates (Reeves et al., 2012).

Corrosion Inhibition Properties

Acrylamide derivatives, closely related to N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, have shown potential as corrosion inhibitors for metals in acidic solutions. This application is significant for materials science and industrial applications (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

N-(4-acetyl-2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-4-12(15)13-10-6-5-9(8(2)14)7-11(10)16-3/h4-7H,1H2,2-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZFEOVABVVYOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)C=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetyl-2-methoxyphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2356270.png)

![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)

![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)